molecular formula C6H4ClF3N2O B2569465 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate CAS No. 338397-85-6

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate

Cat. No.: B2569465
CAS No.: 338397-85-6
M. Wt: 212.56
InChI Key: JMOIDCHUBACJFR-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1) is a fluorinated heterocyclic compound with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol . It features a pyridine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-3(6(8,9)10)2-12(13)5(4)11/h1-2,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIZOAKMLZUKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)N(C=C1C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines .

Scientific Research Applications

Agricultural Applications

Fungicide Development
One of the primary applications of 2-amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is as an intermediate in the synthesis of fungicides. For instance, it is involved in producing fluazinam, a widely used fungicide effective against a range of plant pathogens. Studies have shown that compounds derived from this pyridine derivative exhibit high efficacy in inhibiting fungal growth, particularly against pathogens like Sphaerotheca fuliginea and Rhizoctonia solani. In tests, concentrations as low as 100 ppm demonstrated complete control over these pathogens .

Insecticide Potential
Research indicates that derivatives of this compound can also be utilized in developing insecticides. The trifluoromethyl group contributes to the lipophilicity of the molecule, enhancing its penetration into insect cuticles and increasing toxicity towards pests .

Medicinal Chemistry

Pharmaceutical Intermediates
In medicinal chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals. Its structure allows for modifications that lead to the development of bioactive compounds with potential therapeutic effects. For example, derivatives have been explored for their anti-cancer properties and as agents targeting specific biological pathways .

Case Study: Synthesis of Antimicrobial Agents
A notable case study involves the synthesis of novel antimicrobial agents derived from this compound. Researchers have successfully modified the pyridine structure to enhance its antibacterial properties against resistant strains of bacteria. The modifications often involve substituting different functional groups at various positions on the pyridine ring, leveraging the compound's reactivity to create more potent derivatives .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Notes
Agriculture Fungicides (e.g., fluazinam)Effective against Sphaerotheca fuliginea (100% control at 100 ppm)
InsecticidesEnhanced penetration into insect cuticles
Medicinal Chemistry Pharmaceutical intermediatesPotential anti-cancer and antimicrobial agents
Synthesis of bioactive compoundsModifications lead to increased biological activity

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical State : Crystalline powder .
  • Melting Point : 86–90°C .
  • Boiling Point : 205°C .
  • Purity : Available at 97–98% purity .
  • Storage : Stable at room temperature .

Applications :
Primarily used as a synthetic intermediate, it is critical in developing kinase inhibitors, antiviral agents, and pesticides. Its trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Property 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Target) Pyridalyl 2-Amino-3-chloro-5-(trifluoromethyl)phenol 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine
CAS Number 79456-26-1 179101-81-6 84960-10-1 72600-65-8
Molecular Formula C₆H₄ClF₃N₂ C₁₇H₁₁Cl₂F₃O₂ C₇H₅ClF₃NO C₆H₄N₂F₄
Molecular Weight (g/mol) 196.56 491.12 211.57 180.10
Key Substituents -NH₂, -Cl, -CF₃ (pyridine) Dichloroallyloxy, pyridyloxy ether -NH₂, -Cl, -CF₃ (phenol) -NH₂, -F, -CF₃ (pyridine)
Melting Point 86–90°C Not reported Not reported Not reported
Primary Applications Pharmaceuticals, agrochemicals Insecticide Organic synthesis intermediate Pharmaceutical precursor

Key Differences and Implications

(1) Pyridalyl (CAS 179101-81-6)

  • Structural Complexity : Pyridalyl is a larger, bispyridyl ether compound with dichloroallyloxy groups, resulting in a higher molecular weight (491.12 g/mol vs. 196.56 g/mol) .
  • Application : Unlike the target compound, Pyridalyl is a commercial insecticide, leveraging its extended conjugated system for pesticidal activity .
  • Reactivity: The ether linkages in Pyridalyl reduce electrophilicity compared to the amino-pyridine core of the target compound, limiting its utility in drug synthesis .

(2) 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1)

  • Core Structure: Replaces the pyridine ring with a phenol ring, introducing a hydroxyl (-OH) group .
  • Polarity and Solubility: The phenol derivative is more polar due to -OH, enhancing water solubility but reducing lipid membrane permeability compared to the target compound .
  • Acidity: The phenolic -OH group (pKa ~10) introduces acidity absent in the target compound, altering its reactivity in nucleophilic substitutions .

(3) 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 72600-65-8)

  • Halogen Substitution : Fluorine replaces chlorine at position 3, reducing steric bulk and electronegativity .
  • Molecular Weight : Lower MW (180.10 g/mol vs. 196.56 g/mol) may increase volatility .
  • Bioactivity : Fluorine’s smaller size and stronger C-F bond could enhance metabolic stability in drug candidates compared to chloro derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : The target compound’s trifluoromethyl group is pivotal in kinase inhibitor design, as seen in preclinical studies for cancer therapeutics .
  • Synthetic Challenges: The phenol derivative (CAS 84960-10-1) requires protection of the -OH group during reactions, adding steps compared to the target compound’s straightforward amination protocols .

Biological Activity

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Research has indicated that compounds with similar structural motifs often exhibit significant interactions with various biological targets, including enzymes and receptors. The presence of the amino and chloro groups is believed to facilitate hydrogen bonding and electrostatic interactions with target proteins.

Anticancer Activity

Recent studies have demonstrated that pyridine derivatives can exhibit anticancer properties. For instance, structural studies and molecular docking analyses have shown that this compound could inhibit specific kinases involved in cancer cell proliferation.

In a study focusing on dual inhibitors targeting FLT3 and CHK1 kinases, compounds structurally related to this compound exhibited potent antiproliferative activity against MV4-11 cells, a model for acute myeloid leukemia (AML) . The inhibition of these pathways has been linked to reduced phosphorylation of downstream effectors such as STAT5 and AKT, which are critical for tumor growth and survival.

Case Study 1: Inhibition of FLT3/CHK1 Pathways

A recent investigation into the biological activity of related pyridine derivatives revealed that modifications to the pyridine core significantly affected kinase inhibition potency. The study found that introducing a trifluoromethyl group enhanced the compound's ability to inhibit FLT3-D835Y mutations, which are common in AML .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The docking results indicated strong binding affinity due to multiple hydrogen bonds formed between the compound and key residues within the active sites of FLT3 and CHK1 .

Biological Activity Summary Table

Biological ActivityIC50 ValueTarget
FLT3 Inhibition30 nMFLT3
CHK1 Inhibition50 nMCHK1
Antiproliferative100 nMMV4-11

Safety and Environmental Impact

The safety profile of this compound has been evaluated, indicating potential environmental hazards. The compound is classified as harmful if ingested or inhaled, necessitating careful handling in laboratory settings .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, and how can yield be maximized?

A high-yield synthesis involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave at 80°C for 9 hours, achieving ~90% yield . Key parameters include maintaining stoichiometric ammonia ratios and controlled temperature. Impurities, such as unreacted starting material, can be minimized via recrystallization in chloroform or methanol .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (nitrogen/argon) at 2–8°C . As a crystalline powder, it has a melting point range of 84–97.5°C, with variations attributed to purity levels . Use PPE (gloves, goggles) due to its harmful nature (GHS H302/H412) and avoid environmental release .

Q. What analytical techniques are recommended for purity and structural confirmation?

  • HPLC : Retention time of 1.26 minutes under SMD-TFA05 conditions .
  • LCMS : Observed [M+H]+ at m/z 366 for related derivatives .
  • IR Spectroscopy : Authentic spectra validate functional groups (e.g., NH₂, C-Cl, CF₃) .
  • Elemental Analysis : Verify C, H, N, Cl, F content against theoretical values (C₆H₄ClF₃N₂, MW 196.56) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups deactivate the pyridine ring, directing electrophilic substitution to the 4-position. This reactivity is leveraged in Suzuki-Miyaura couplings using boronic acids, as demonstrated in the synthesis of biaryl derivatives for medicinal chemistry . Computational studies (DFT) can predict regioselectivity and optimize catalyst systems .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition?

It serves as a key intermediate in synthesizing kinase inhibitors targeting inflammatory and oncological pathways. For example, derivatives have been explored as JAK2/STAT3 inhibitors, with trifluoromethyl groups enhancing metabolic stability and membrane permeability . Biological assays (e.g., IC₅₀ determination) require careful control of stereochemistry and purity (>97%) to avoid off-target effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies in melting points (84–97.5°C) arise from polymorphic forms or purity differences. Use differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify polymorphs . Reproducibility requires standardized recrystallization protocols (e.g., solvent ratios, cooling rates) .

Q. What strategies mitigate its aquatic toxicity in waste disposal?

The compound’s environmental hazard (GHS H412) necessitates hydrolysis under basic conditions (pH >10) to degrade the pyridine ring. Adsorption onto activated carbon or enzymatic treatment (e.g., laccase-mediated oxidation) can reduce ecotoxicity before disposal .

Methodological Considerations

Q. How to design experiments investigating its interactions with biological targets?

  • Fluorescence Polarization : Monitor binding to ATP-binding pockets using fluorescently labeled probes.
  • Molecular Dynamics Simulations : Predict binding modes with kinases or receptors, leveraging the compound’s logP (1.79) and solubility (622 mg/L in water) .
  • In Vivo Studies : Administer derivatives at 10–50 mg/kg in murine models, with LCMS/MS quantification in plasma .

Q. What are common side reactions during functionalization, and how are they controlled?

Oxidation of the amino group (-NH₂) to nitro (-NO₂) can occur under acidic conditions. Use inert atmospheres and reducing agents (e.g., Na₂S₂O₄) to suppress oxidation. Byproducts like 3-chloro-5-(trifluoromethyl)pyridine can form via deamination; monitor via GC-MS .

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